Spinosyn A 17-pseudoaglycone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

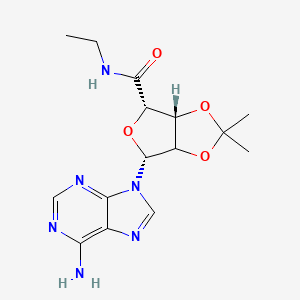

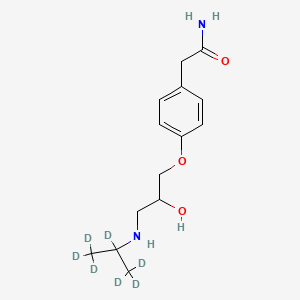

Spinosyn A 17-pseudoaglycone (also known as 17-pseudoaglycone) is a natural product isolated from the fermentation of the soil bacterium Saccharopolyspora spinosa. It is a member of the spinosyn family of natural products, which includes a number of structurally related compounds. Spinosyn A 17-pseudoaglycone is an important compound in the field of natural product synthesis and has been extensively studied for its potential applications in various scientific research areas.

科学的研究の応用

Insecticide

Spinosyn A 17-pseudoaglycone is a pseudoaglycone form of the macrocyclic lactone insecticide spinosyn A . Unlike spinosyn A, spinosyn A 17-pseudoaglycone is not lethal to tobacco budworm (H. virescens) neonate larvae .

Biochemical Research

Spinosyn A 17-pseudoaglycone is used in biochemical research due to its unique structure and properties . It is produced by Saccharopolyspora spinosa, a bacterium originally isolated from a soil sample collected in the Caribbean island .

Genetic Studies

The genetic identification of the spinosyn gene cluster has provided detailed information concerning the mechanism of spinosyn biosynthesis . This has enabled combinatorial biosynthesis of a large group of new spinosyns .

Development of New Insecticides

A second-generation spinosyn called spinetoram was launched, which is a semisynthesized spinosyn derivative produced through the modification of spinosyn J and L . This molecule was shown to have improved insecticidal activity, enhanced duration of control, and an expanded pest spectrum .

Discovery of New Spinosyns

A new class of spinosyns, the butenyl-spinosyns, was discovered from Saccharopolyspora pogona . The butenyl-spinosyns are similar to spinosyns, but differ in the length of the side chain at C-21 .

Metabolic Engineering

Spinosyn analogs, 21-cyclobutyl-spinosyn A and 21-cyclobutyl-spinosyn D were generated by metabolic engineering of the spinosyn biosynthetic gene cluster . They showed better insecticidal activities against cotton aphid and tobacco budworm than that of spinosyn A and D .

作用機序

Target of Action

Spinosyn A 17-pseudoaglycone, like other spinosyns, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, Spinosyn A 17-pseudoaglycone can affect the functioning of the nervous system in insects .

Mode of Action

The mode of action of Spinosyn A 17-pseudoaglycone involves the disruption of nicotinic acetylcholine receptors . This disruption interferes with the normal signaling processes in the nervous system of insects, leading to their paralysis and eventual death .

Biochemical Pathways

The biosynthesis of Spinosyn A 17-pseudoaglycone involves several steps :

Pharmacokinetics

It is known that it is a pseudoaglycone form of the macrocyclic lactone insecticide spinosyn a .

Result of Action

The result of Spinosyn A 17-pseudoaglycone’s action is the paralysis and eventual death of insects .

特性

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCLXDPNSMLYPU-YDZPRSSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029382 |

Source

|

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spinosyn A 17-pseudoaglycone | |

CAS RN |

131929-68-5 |

Source

|

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

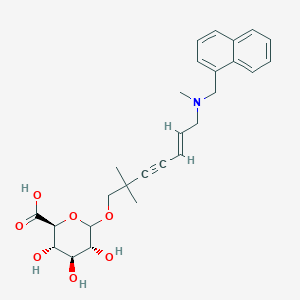

Q1: What is the significance of Spinosyn A 17-pseudoaglycone in the synthesis of Spinosyn G?

A1: Spinosyn A 17-pseudoaglycone (9) serves as a crucial starting material for synthesizing Spinosyn G []. The researchers coupled it with an N-protected dihydropyran derivative (16), ultimately leading to the formation of Spinosyn G after several synthetic steps. This approach highlights the significance of Spinosyn A 17-pseudoaglycone as a building block for accessing modified Spinosyn derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic](/img/no-structure.png)